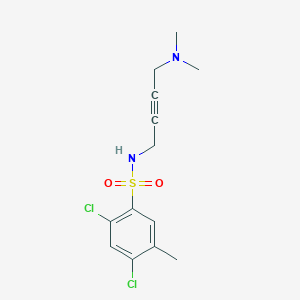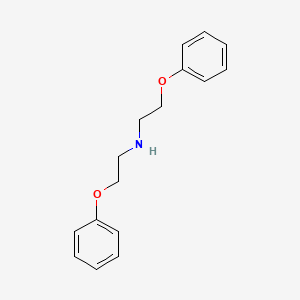
3-(3-Bromo-1H-pyrazol-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(3-Bromo-1H-pyrazol-1-yl)propanoic acid” is likely a compound that contains a pyrazole ring, a bromine atom, and a carboxylic acid group. Pyrazole is a five-membered heterocyclic compound containing two nitrogen atoms . The bromine atom is likely attached to the pyrazole ring, and the propanoic acid group is likely attached to the pyrazole ring via a three-carbon chain .
Molecular Structure Analysis
The molecular structure of “3-(3-Bromo-1H-pyrazol-1-yl)propanoic acid” would likely consist of a pyrazole ring with a bromine atom attached, and a propanoic acid group attached to the pyrazole ring via a three-carbon chain .Chemical Reactions Analysis
Pyrazole compounds are known to participate in a variety of chemical reactions. They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3-Bromo-1H-pyrazol-1-yl)propanoic acid” would depend on its specific structure. Generally, pyrazole compounds are solid and highly soluble in water and other polar solvents .Applications De Recherche Scientifique
Synthesis of Novel Compounds
The compound can be used in the synthesis of novel compounds. For instance, a series of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides was synthesized by the reaction of pyrazole carbonyl chloride with each of substituted phenylhydroxyamines . This shows the potential of “3-(3-Bromo-1H-pyrazol-1-yl)propanoic acid” in the creation of new compounds with potential applications in various fields.
Insecticidal Activity
The synthesized compounds have shown promising insecticidal activities. The insecticidal activities were evaluated by larvicidal test against oriental armyworm . This suggests that “3-(3-Bromo-1H-pyrazol-1-yl)propanoic acid” could be used in the development of new insecticides.
Fungicidal Activity
In addition to insecticidal properties, the synthesized compounds also exhibited fungicidal activities. The fungicidal activities were evaluated using the mycelium growth rate method . This indicates that “3-(3-Bromo-1H-pyrazol-1-yl)propanoic acid” could be used in the development of new fungicides.
Antimicrobial Potential
Some derivatives of the compound showed good antimicrobial potential . This suggests that “3-(3-Bromo-1H-pyrazol-1-yl)propanoic acid” and its derivatives could be used in the development of new antimicrobial agents.
Biological Screening
The compound and its derivatives can be utilized for biological screening . This suggests that “3-(3-Bromo-1H-pyrazol-1-yl)propanoic acid” could be used in biological research and drug discovery.
Antifungal Activity
The compound has shown potential for antifungal activity . This suggests that “3-(3-Bromo-1H-pyrazol-1-yl)propanoic acid” could be used in the development of new antifungal agents.
Mécanisme D'action
Target of Action
Pyrazole derivatives have been known to interact with various biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been reported to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Pyrazole derivatives have been associated with a range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Orientations Futures
Propriétés
IUPAC Name |
3-(3-bromopyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c7-5-1-3-9(8-5)4-2-6(10)11/h1,3H,2,4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUDARMPESLKOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1Br)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromo-1H-pyrazol-1-yl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

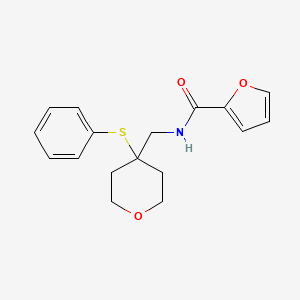

![N-(2-fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2446267.png)

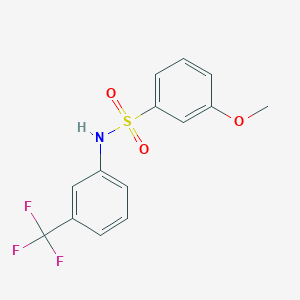
![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B2446271.png)

![2-(benzo[d]thiazol-2-yl)-N-isopropylnicotinamide](/img/structure/B2446276.png)
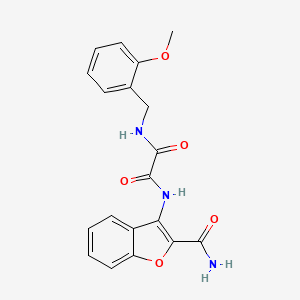
![2,4-difluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2446279.png)
![[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2446280.png)
